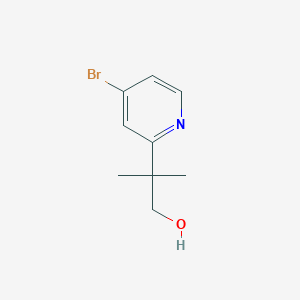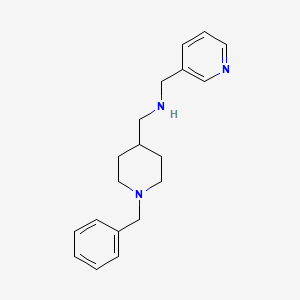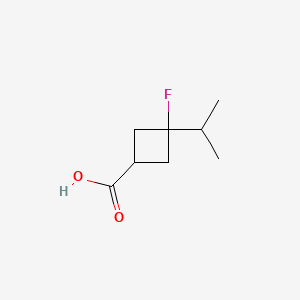![molecular formula C17H23FN2 B13908773 N-[(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl]butan-1-amine](/img/structure/B13908773.png)
N-[(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl]butan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl]butan-1-amine is a synthetic organic compound with a complex structure. It belongs to the class of carbazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
准备方法
The synthesis of N-[(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl]butan-1-amine typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the following steps:
Formation of the carbazole core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the fluoro group: Fluorination reactions are carried out using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the butan-1-amine side chain: This step involves nucleophilic substitution reactions where the amine group is introduced.
Industrial production methods may involve optimization of these steps to enhance yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification.
化学反应分析
N-[(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl]butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
N-[(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl]butan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of N-[(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl]butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
N-[(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl]butan-1-amine can be compared with other carbazole derivatives, such as:
6-fluoro-2,3,4,9-tetrahydro-1H-carbazole: This compound lacks the butan-1-amine side chain, which may affect its biological activity and properties.
N-[(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl]-4,4-bis(4-fluorophenyl)butan-1-amine: This derivative has additional fluorophenyl groups, which can enhance its potency and selectivity for certain targets.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
属性
分子式 |
C17H23FN2 |
|---|---|
分子量 |
274.38 g/mol |
IUPAC 名称 |
N-[(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C17H23FN2/c1-2-3-8-19-11-12-4-6-16-14(9-12)15-10-13(18)5-7-17(15)20-16/h5,7,10,12,19-20H,2-4,6,8-9,11H2,1H3 |
InChI 键 |
BMHFWNNOORFSHI-UHFFFAOYSA-N |
规范 SMILES |
CCCCNCC1CCC2=C(C1)C3=C(N2)C=CC(=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Iodo-2-[(4-methoxyphenyl)methoxy]pyrimidine](/img/structure/B13908694.png)




![4-(Benzyloxy)-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13908709.png)



![cis-2-benzyloxy-5-Oxa-8-azaspiro[3.5]nonan-7-one](/img/structure/B13908737.png)
![(S)-Spiro[2.2]pentan-1-ylmethanol](/img/structure/B13908740.png)


![[(3R,3aS,6S,6aR)-3-(1,3-benzodioxol-5-yloxy)-6-(6-methoxy-1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl] acetate](/img/structure/B13908763.png)
